2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Benzyl and Methyl Groups: This step often involves the use of benzyl chloride and methyl iodide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
Pyrrolizine: Contains an additional fused ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with benzyl and methyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H25N3O |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-10-6-9-15(19)12-18(2)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1 |
InChI Key |
HHYJJFBHESCDTQ-WUJWULDRSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]1CN(C)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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